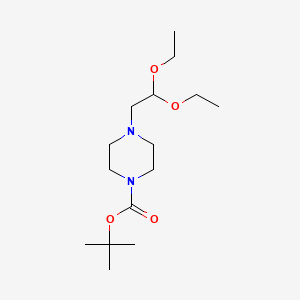

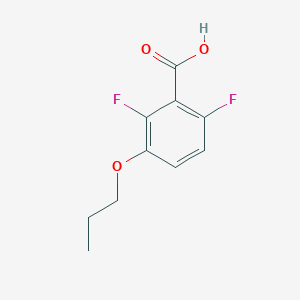

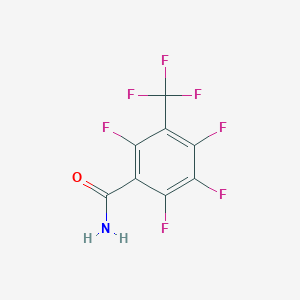

![molecular formula C11H20AuClN2 B6309727 Chloro[1,3-双(1,1'-二甲基乙基)2H-咪唑-2-亚甲基]金(I),98% CAS No. 839722-07-5](/img/structure/B6309727.png)

Chloro[1,3-双(1,1'-二甲基乙基)2H-咪唑-2-亚甲基]金(I),98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) involves several steps. In a typical procedure, the alkyne substrate is added to a polypropylene microcentrifuge tube along with PhN (CH3)3· HOTf, Chloro gold (I), AgBF4, and CH2Cl2. After stirring in the dark for 5 minutes, KHSO4 and Et3N· 3HF are added .Molecular Structure Analysis

The molecular formula of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is C27H36AuClN2, and it has a molecular weight of 621.02 . The structure of this compound is complex, with the gold atom being coordinated to the nitrogen atom of the imidazol-2-ylidene ring .Chemical Reactions Analysis

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is known to participate in various chemical reactions. For instance, it can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is a powder with a melting point of over 300°C . It is typically stored at temperatures between 2-8°C to maintain its stability .科学研究应用

抗癌特性

Chloro[1,3-双(1,1'-二甲基乙基)2H-咪唑-2-亚甲基]金(I)配合物因其抗癌特性而受到研究。研究表明,这些配合物对多种癌细胞系表现出有希望的抗癌活性,包括肺癌、卵巢癌和白血病细胞系。其作用机制被认为涉及与癌细胞存活至关重要的细胞蛋白相互作用,表明这些化合物是潜在的抗癌候选药物 (Siciliano 等,2011) (Messori 等,2014)。

有机转化中的催化作用

该化合物及其衍生物用作有机转化中的催化剂,利用了金(I) N-杂环卡宾配合物的独特性质。这包括通过反应合成复杂分子中的应用,例如烯烃的氢硅化,其中这些催化剂显示出高效率和选择性 (Obradors & Echavarren,2011)。

抗菌活性

除了抗癌特性外,一些研究还集中在这些金(I)卡宾配合物的抗菌活性上。它们已证明对革兰氏阳性菌和革兰氏阴性菌均有效,表明这些化合物在解决抗生素耐药性方面具有潜在作用 (Gallati 等,2021)。

不对称催化中的应用

这些金(I)卡宾配合物的拆合版本已经合成并应用于不对称催化中,为不对映富集分子的合成提供了一种新方法。这与制药行业尤为相关,其中拆合分子的合成至关重要 (Banerjee 等,2012)。

机理见解的探索

研究这些卡宾配合物与其他金属离子的反应为跨金属化的机制提供了宝贵的见解,展示了这些化合物在有机金属化学中的多功能性和反应性 (Xiao & Jin,2009)。

作用机制

安全和危害

属性

IUPAC Name |

chloro-(1,3-ditert-butylimidazol-2-ylidene)gold |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.Au.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;;/h7-8H,1-6H3;;1H/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAGJDJSGBJLSH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN(C1=[Au]Cl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20AuClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

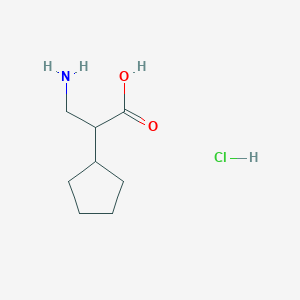

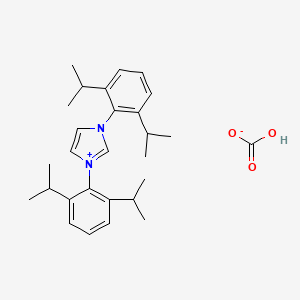

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)

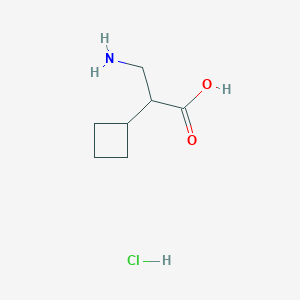

![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)

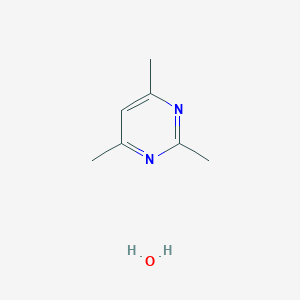

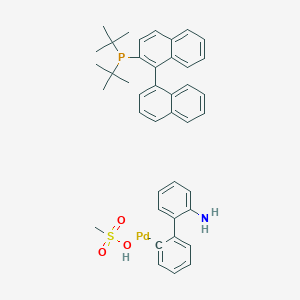

![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)